molecular formula C25H29N3O5 B349531 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide CAS No. 879195-55-8

4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide

Cat. No.: B349531
CAS No.: 879195-55-8
M. Wt: 451.5g/mol
InChI Key: VZFDUEUZZIZTKE-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide is a complex organic compound that features a combination of isoindoline, methoxyphenyl, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Attachment of the Butanamide Chain: This step involves the reaction of the isoindoline derivative with a butanoyl chloride in the presence of a base.

    Introduction of the Methoxyphenyl and Morpholine Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine group suggests possible interactions with biological targets.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure indicates potential activity as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoindoline and morpholine groups could play key roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-hydroxyphenyl)-2-(morpholin-4-yl)ethyl]butanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]butanamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

CAS No.

879195-55-8

Molecular Formula

C25H29N3O5

Molecular Weight

451.5g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]butanamide

InChI

InChI=1S/C25H29N3O5/c1-32-19-10-8-18(9-11-19)22(27-13-15-33-16-14-27)17-26-23(29)7-4-12-28-24(30)20-5-2-3-6-21(20)25(28)31/h2-3,5-6,8-11,22H,4,7,12-17H2,1H3,(H,26,29)

InChI Key

VZFDUEUZZIZTKE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(CNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)N4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)N4CCOCC4

Origin of Product

United States

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